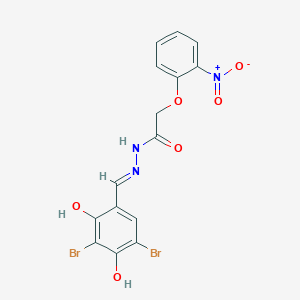
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide, also known as DBD, is a synthetic compound that has received attention from the scientific community due to its potential therapeutic applications. DBD is a hydrazone derivative that has been synthesized through a simple and efficient method. This compound has shown promising results in various scientific studies, which have highlighted its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is not fully understood. However, it has been suggested that N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition results in increased levels of acetylcholine, which is a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been shown to possess antimicrobial properties, which can help to prevent the growth of bacteria and fungi. Additionally, N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments include its simple synthesis method and its potential therapeutic applications. However, there are also limitations to using N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments. One limitation is that the mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide.
Future Directions
There are several future directions for the study of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. One future direction is to continue to study the potential therapeutic applications of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. This includes studying its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Another future direction is to study the mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in more detail. This can help to better understand how N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide exerts its therapeutic effects. Additionally, more research is needed to determine the optimal dosage and administration of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide.
Synthesis Methods
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been synthesized through a simple and efficient method. The synthesis involves the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde and 2-nitrophenoxyacetic acid hydrazide in the presence of acetic acid and ethanol. The reaction is carried out at room temperature, and the resulting product is purified through recrystallization.
Scientific Research Applications
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antimicrobial, and antioxidant properties. N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2N3O6/c16-9-5-8(14(22)13(17)15(9)23)6-18-19-12(21)7-26-11-4-2-1-3-10(11)20(24)25/h1-6,22-23H,7H2,(H,19,21)/b18-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSHKAHDQNUTED-NGYBGAFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6006073.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B6006088.png)

![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6006099.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(2-hydroxyethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6006101.png)
![1-hydroxy-2-{[1-(4-iodophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006112.png)
![{3-(2-fluorobenzyl)-1-[(1-methylcyclopropyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6006117.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(4-pyridinylmethyl)ethanamine](/img/structure/B6006120.png)
![2-[1-(2-fluorobenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6006125.png)

![N'-[(2-hydroxy-1-naphthyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6006138.png)
![[5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6006157.png)
![7-[(1-methyl-1H-indol-2-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6006163.png)
![N-(1-{1-[2-(2-methoxyphenoxy)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6006171.png)